12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Overview
Description
12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one is a complex organic compound that belongs to the class of acridine derivatives. Acridine and its analogues are known for their diverse applications in medicinal chemistry, including DNA intercalation, enzyme inhibition, and fluorescence properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dipyridinyl-1,3-propanediones with 2-hydrazinopyridine or phenylhydrazine to form the corresponding pyrazoles . This is followed by iodination at the 4-position of the pyrazole nucleus and further functionalization via Negishi cross-coupling using organozinc halides and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like iodine and halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Iodine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Acts as a DNA intercalator, making it useful in genetic and biochemical studies.
Industry: Utilized in the development of advanced materials and sensors due to its unique optical properties.
Mechanism of Action
The mechanism of action of 12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription . This property makes it a potential candidate for anti-cancer therapies. Additionally, its ability to inhibit specific enzymes can be exploited in the development of targeted drugs.
Comparison with Similar Compounds
Similar Compounds
Acridine: Known for its DNA intercalation and fluorescence properties.
Pyrazolo[3,4-b]pyridine: Exhibits similar reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine: Used in cancer therapy due to its ability to target FGFR signaling pathways.
Uniqueness
12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one stands out due to its unique combination of a pyridinyl group and an acridine nucleus, which enhances its DNA intercalation ability and fluorescence properties. This makes it particularly valuable in both research and industrial applications.
Properties
IUPAC Name |
12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-19-9-3-8-17-22(19)20(15-6-4-12-23-13-15)21-16-7-2-1-5-14(16)10-11-18(21)24-17/h1-2,4-7,10-13,20,24H,3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRWVRSKPSBSSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CN=CC=C5)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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